molecular formula C11H19NO4 B12941288 Diethyl piperidine-3,5-dicarboxylate

Diethyl piperidine-3,5-dicarboxylate

Cat. No.: B12941288
M. Wt: 229.27 g/mol
InChI Key: BZFYHGMPBYRDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl piperidine-3,5-dicarboxylate is an organic compound with the molecular formula C11H19NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl piperidine-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Produces diethyl piperidine-3,5-dicarboxylic acid.

    Reduction: Yields various amine derivatives.

    Substitution: Results in the formation of substituted piperidine derivatives.

Scientific Research Applications

Diethyl piperidine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of diethyl piperidine-3,5-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl piperidine-2,4-dicarboxylate
  • Diethyl piperidine-3,5-dicarboxylate
  • Diethyl pyridine-3,5-dicarboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Properties

IUPAC Name

diethyl piperidine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFYHGMPBYRDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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